2-Oxo-2-(4-phenoxyphenyl)acetic acid

Lipophilicity Physicochemical property Reaction partitioning

2-Oxo-2-(4-phenoxyphenyl)acetic acid (CAS 79478-16-3), also known as 4-Phenoxyphenylglyoxylic Acid, is a para-phenoxy-substituted aryl α-keto carboxylic acid (molecular formula C₁₄H₁₀O₄, MW 242.23 g/mol). It is formally a derivative of Phenyl Ether (P321330) bearing an α-keto acid moiety at the para position of one phenyl ring.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 79478-16-3
Cat. No. B031771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-(4-phenoxyphenyl)acetic acid
CAS79478-16-3
Synonymsα-Oxo-4-phenoxynbenzeneacetic Acid
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)O
InChIInChI=1S/C14H10O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H,16,17)
InChIKeyPGZNZMXCYFYRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-(4-phenoxyphenyl)acetic Acid (CAS 79478-16-3): A Specialized α-Keto Acid Building Block for Oxadiazolopyrazine Synthesis


2-Oxo-2-(4-phenoxyphenyl)acetic acid (CAS 79478-16-3), also known as 4-Phenoxyphenylglyoxylic Acid, is a para-phenoxy-substituted aryl α-keto carboxylic acid (molecular formula C₁₄H₁₀O₄, MW 242.23 g/mol) [1]. It is formally a derivative of Phenyl Ether (P321330) bearing an α-keto acid moiety at the para position of one phenyl ring . This compound serves as a key synthetic reagent in the condensation with diaminofurazan to produce 5-hydroxy[1,2,5]oxadiazolo[3,4-b]pyrazines, a class of selective Haemophilus influenzae antibacterial agents reported by Beebe et al. (2003) [1]. The compound is commercially available at 95% purity from multiple suppliers including Sigma-Aldrich (Enamine catalog), Fluorochem, and LeYan, with a reported melting point of 129–130 °C and a calculated LogP of approximately 2.99 .

Why 2-Oxo-2-(4-phenoxyphenyl)acetic Acid (CAS 79478-16-3) Cannot Be Replaced by Simpler α-Keto Acids or Reduced Phenoxyphenyl Analogs


Substituting 2-Oxo-2-(4-phenoxyphenyl)acetic acid with a simpler α-keto acid such as phenylglyoxylic acid (benzoylformic acid, CAS 611-73-4) or 4-cyclohexyl-α-oxobenzeneacetic acid (CAS 162405-05-2) is not chemically equivalent because the para-phenoxy substituent imparts a distinct electronic and lipophilic profile that directly influences the condensation reaction with diaminofurazan and the resulting oxadiazolopyrazine's antibacterial selectivity profile [1]. The Beebe et al. (2003) SAR study explicitly established that the C-6 aryl substituent on the oxadiazolopyrazine scaffold—derived from the α-keto acid precursor—is a primary determinant of both potency and selectivity against Haemophilus influenzae, with halogenated phenyl groups conferring the greatest activity [1]. Using the reduced analog 4-phenoxyphenylacetic acid (CAS 6328-74-1), which lacks the α-keto carbonyl, would completely preclude the key condensation step that forms the oxadiazolopyrazine core, making it synthetically non-viable for this application . The target compound's calculated LogP of 2.99—substantially higher than phenylglyoxylic acid (LogP ~0.95–1.30)—further differentiates its partitioning behavior and reaction kinetics in the condensation milieu . These structural and physicochemical distinctions make generic substitution without re-optimization unreliable for the intended synthetic route.

Quantitative Procurement Evidence for 2-Oxo-2-(4-phenoxyphenyl)acetic Acid (CAS 79478-16-3): How It Differs from Closest Analogs


Lipophilicity (LogP) Differentiation: 2.99 vs. Phenylglyoxylic Acid at ~0.95–1.30

2-Oxo-2-(4-phenoxyphenyl)acetic acid has a calculated LogP of 2.99 , approximately 2.0–2.7 log units higher than unsubstituted phenylglyoxylic acid (benzoylformic acid, CAS 611-73-4), which has reported LogP values ranging from 0.95 to 1.30 depending on the prediction method . This substantial difference reflects the contribution of the para-phenoxy substituent (diphenyl ether moiety) to overall molecular lipophilicity. In the context of the oxadiazolopyrazine condensation reaction with diaminofurazan, higher precursor lipophilicity alters partitioning between aqueous and organic phases, potentially affecting reaction rate, yield, and the chromatographic purification profile of the resulting heterocyclic product.

Lipophilicity Physicochemical property Reaction partitioning

Synthetic Route Specificity: Para-Phenoxy Substituent Dictates Oxadiazolopyrazine C-6 Aryl Identity and Antibacterial Selectivity

In the Beebe et al. (2003) SAR study, 5-hydroxy[1,2,5]oxadiazolo[3,4-b]pyrazines were synthesized via parallel condensation of diaminofurazan with a diverse set of α-keto acids, each contributing a distinct C-6 aryl substituent to the final heterocyclic scaffold [1]. The abstract explicitly states that 'halogenated phenyl groups at C-6 give rise to the greatest Haemophilus influenzae antibacterial activity,' establishing that the identity of the α-keto acid aryl group—including the 4-phenoxyphenyl group contributed by the target compound—directly determines antibacterial potency and selectivity [1]. 4-Cyclohexyl-α-oxobenzeneacetic acid (CAS 162405-05-2) is also cited as a reactant in the same study, confirming that multiple α-keto acids were evaluated in parallel, though specific MIC values for individual derivatives are not publicly accessible in the abstract .

Oxadiazolopyrazine synthesis Haemophilus influenzae Structure–Activity Relationship

Physical Property and Purity Specification: mp 129–130 °C at 95% Purity vs. Phenylglyoxylic Acid mp ~66–69 °C

The target compound has a reported melting point of 129–130 °C and is supplied at 95% purity (Sigma-Aldrich/Enamine, Fluorochem, LeYan) . In contrast, the simpler analog phenylglyoxylic acid (CAS 611-73-4) has a significantly lower melting point of approximately 66–69 °C and is typically supplied as a pale yellow solid . This ~60 °C difference in melting point reflects the larger, more rigid para-phenoxyphenyl aromatic system and has practical implications for storage, handling, and purification. Sigma-Aldrich lists the physical form as 'oil' for the Enamine-sourced material, suggesting the compound may exist as a supercooled liquid or low-melting solid at ambient temperature, a behavior not observed for simpler phenylglyoxylic acid analogs .

Melting point Purity specification Quality control

Functional Group Reactivity: α-Keto Acid Enables Oxadiazolopyrazine Condensation; Reduced 4-Phenoxyphenylacetic Acid Cannot

The α-keto acid functionality (aryl–C(=O)–COOH) of 2-Oxo-2-(4-phenoxyphenyl)acetic acid is the essential reactive handle for condensation with diaminofurazan to form the 5-hydroxy[1,2,5]oxadiazolo[3,4-b]pyrazine core [1]. The closely related reduced analog 4-phenoxyphenylacetic acid (CAS 6328-74-1), which bears a –CH₂–COOH group in place of the α-keto acid, lacks the electrophilic α-carbonyl required for this condensation and is instead employed in entirely different synthetic contexts—specifically as a precursor to inhibitors of collagen-induced thrombocyte aggregation . This fundamental difference in oxidation state at the benzylic position partitions the two compounds into non-overlapping synthetic utility spaces, despite sharing the 4-phenoxyphenyl aromatic scaffold.

α-Keto acid reactivity Diaminofurazan condensation Chemoselectivity

GHS Hazard Profile: Defined Irritancy Classification Supporting Laboratory Risk Assessment

The target compound carries a defined GHS07 hazard classification with signal word 'Warning' and specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This complete hazard profile, documented in the Fluorochem SDS, provides procurement officers and laboratory safety personnel with actionable risk assessment data. In comparison, 4-cyclohexyl-α-oxobenzeneacetic acid (CAS 162405-05-2) has a different hazard profile related to its distinct chemical structure, though vendor SDS data for this comparator are less readily accessible . The availability of a fully characterized GHS profile for the target compound reduces uncertainty in laboratory safety planning.

GHS classification Safety assessment Laboratory handling

Primary Research and Industrial Application Scenarios for 2-Oxo-2-(4-phenoxyphenyl)acetic Acid (CAS 79478-16-3)


Synthesis of 6-(4-Phenoxyphenyl)-Substituted Oxadiazolopyrazines as Selective H. influenzae Antibacterial Leads

This compound is the designated α-keto acid precursor for introducing the 4-phenoxyphenyl substituent at the C-6 position of the 5-hydroxy[1,2,5]oxadiazolo[3,4-b]pyrazine scaffold via condensation with diaminofurazan, following the parallel synthesis methodology established by Beebe et al. (2003) [1]. Given the SAR finding that the C-6 aryl group is a critical determinant of anti-Haemophilus influenzae potency, procurement of this specific α-keto acid is required to access the 4-phenoxyphenyl variant within the SAR matrix and evaluate its antibacterial selectivity relative to the halogenated phenyl derivatives that exhibited the greatest activity in the original study [1].

Medicinal Chemistry SAR Exploration of Aryl α-Keto Acid-Derived Heterocycles with Modulated Lipophilicity

With a calculated LogP of 2.99—substantially higher than unsubstituted phenylglyoxylic acid (LogP ~0.95–1.30)—this compound provides medicinal chemists with a tool to deliberately increase the lipophilicity of α-keto acid-derived heterocyclic products [1]. This is relevant for programs seeking to optimize logD, membrane permeability, or plasma protein binding of oxadiazolopyrazine or related heterocyclic leads, where the 4-phenoxyphenyl group serves as a lipophilic aromatic extension distinct from cyclohexyl or halogenated alternatives .

Differentiated Building Block Procurement for Parallel Synthesis Libraries Targeting Species-Selective Antibacterials

As a derivative of the commercially cataloged Phenyl Ether (P321330) building block family, this α-keto acid enables the generation of a structurally distinct member within a parallel synthesis library of oxadiazolopyrazines [1]. Procurement of the 4-phenoxyphenyl variant alongside the 4-cyclohexylphenyl analog (CAS 162405-05-2) and halogenated phenylglyoxylic acids allows construction of a comprehensive C-6 substituent matrix for antibacterial SAR studies, with each precursor contributing a unique electronic (σ), steric (MR), and lipophilic (π) parameter set to the final compound collection .

Reference Standard for Analytical Method Development in Phenoxyphenyl α-Keto Acid Quality Control

The compound's well-characterized physicochemical profile—mp 129–130 °C, LogP 2.99, MW 242.23 g/mol, 95% purity specification, and defined GHS classification—makes it suitable as a reference standard for developing HPLC, LC-MS, or GC methods aimed at quantifying phenoxy-substituted α-keto acids in reaction mixtures or purity assessments [1]. Its distinct melting point and chromatographic behavior differentiate it from both simpler phenylglyoxylic acid and the reduced 4-phenoxyphenylacetic acid analog, facilitating unambiguous identification in mixed samples .

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